molecular formula C4H4Cl2N2O B15355276 2-Chloro-4(1H)-pyrimidinone Hydrochloride

2-Chloro-4(1H)-pyrimidinone Hydrochloride

Cat. No.: B15355276
M. Wt: 166.99 g/mol
InChI Key: NRTPSHRCZARWTF-UHFFFAOYSA-N
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Description

2-Chloro-4(1H)-pyrimidinone Hydrochloride is a vital organic compound within the pyrimidinone family, characterized by a chlorine atom at the second position and a hydrochloride moiety. This compound is notable for its versatility in various chemical reactions and its utility across diverse scientific disciplines, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4(1H)-pyrimidinone Hydrochloride typically involves the chlorination of pyrimidinone under controlled conditions. This process may include the use of reagents such as phosphorus oxychloride or thionyl chloride in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods: Industrial production methods often scale up the laboratory synthesis processes. This involves continuous flow reactors for efficient heat and mass transfer, ensuring higher yields and purity. The process parameters, such as temperature, pressure, and concentration of reactants, are meticulously controlled.

Chemical Reactions Analysis

Types of Reactions It Undergoes: 2-Chloro-4(1H)-pyrimidinone Hydrochloride predominantly undergoes substitution reactions, where the chlorine atom can be replaced by various nucleophiles. It also participates in oxidation and reduction reactions, albeit less frequently.

Common Reagents and Conditions Used in These Reactions:

  • Nucleophilic Substitution: Reagents like ammonia, primary and secondary amines are commonly used under basic conditions.

  • Oxidation: Strong oxidizing agents such as potassium permanganate.

  • Reduction: Reducing agents like sodium borohydride.

Major Products Formed from These Reactions: The reactions yield a variety of substituted pyrimidinones, depending on the nucleophile involved in the substitution reactions. Oxidation reactions may yield pyrimidinone derivatives with additional functional groups, while reduction reactions typically simplify the molecule.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, 2-Chloro-4(1H)-pyrimidinone Hydrochloride is employed as a building block for more complex molecules. Its reactivity makes it useful for constructing heterocyclic compounds.

Biology: Biologically, this compound is of interest for its potential use in developing bioactive molecules. It can be a precursor in the synthesis of pharmaceutical agents.

Medicine: In the pharmaceutical industry, derivatives of this compound have been studied for their therapeutic potential, particularly in antiviral and anticancer drugs.

Industry: Industrially, it serves as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

Molecular Targets and Pathways Involved: The action mechanism of 2-Chloro-4(1H)-pyrimidinone Hydrochloride derivatives often involves interaction with specific enzymes or receptors within biological systems. These interactions can inhibit or activate pathways, contributing to the compound's therapeutic effects.

Comparison with Similar Compounds

  • 2-Chloro-5(1H)-pyrimidinone

  • 2,4-Dichloro-5-methylpyrimidine

  • 2-Chloro-6-methoxypyrimidine

This distinct reactivity profile enables the compound to stand out, making it a valuable asset in various chemical, biological, and industrial applications.

Properties

Molecular Formula

C4H4Cl2N2O

Molecular Weight

166.99 g/mol

IUPAC Name

2-chloro-1H-pyrimidin-6-one;hydrochloride

InChI

InChI=1S/C4H3ClN2O.ClH/c5-4-6-2-1-3(8)7-4;/h1-2H,(H,6,7,8);1H

InChI Key

NRTPSHRCZARWTF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(NC1=O)Cl.Cl

Origin of Product

United States

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